Butoxycaine hydrochloride

Description

Historical Perspectives in Pharmaceutical Research on Butoxycaine (B1265669) Hydrochloride

Butoxycaine hydrochloride emerged from the broader field of research focused on developing local anesthetic agents. It is identified as a para-aminobenzoic acid ester, a class of compounds that includes the prototypical local anesthetic, procaine (B135). drugfuture.comdrugfuture.com The development of such analogs was often driven by the concept of bioisosterism, where structural modifications are made to a lead compound to enhance or alter its properties. drugdesign.org In this context, Butoxycaine was developed as an analog, representing a line of inquiry into how structural changes, such as the butoxy group, affect the anesthetic profile of the molecule. drugdesign.org Historically, it was investigated for its utility in surface anesthesia. drugfuture.comdrugfuture.com This places its origins within a period of active exploration and derivatization of existing anesthetic structures to create a wider range of therapeutic options.

Contemporary Academic Relevance of this compound Studies

In recent years, the academic focus on this compound has shifted significantly from primary pharmacological screening to its use as a case study in advanced organic and medicinal chemistry. The compound now frequently serves as a target molecule for demonstrating the utility of novel synthetic methodologies.

For instance, research has highlighted the synthesis of Butoxycaine via palladium-catalyzed alkoxycarbonylation, a process that efficiently forms the key ester bond in its structure. acs.org This method showcases modern approaches to carbon-monoxide-utilizing reactions in creating complex molecules. acs.org

Furthermore, Butoxycaine has been central to studies on bioisosteres, which are substitutes for functional groups in a molecule. In a 2023 study, a bicyclo[1.1.1]pentyl (BCP) analog of Butoxycaine, named BCP-butoxycaine, was synthesized. acs.orgnih.gov This research uses the BCP scaffold as a three-dimensional, non-aromatic replacement for the para-substituted benzene (B151609) ring found in the original molecule, a strategy aimed at improving properties like metabolic stability. nih.gov The synthesis involved the hydrolysis of a cyano-BCP butyl ether followed by alkylation to yield the final BCP-butoxycaine product. acs.org Such studies underscore the compound's enduring relevance as a benchmark for validating new frontiers in drug design and synthesis. researchgate.net

Overview of Key Research Domains Pertaining to this compound

The scientific investigation of this compound is concentrated in a few key domains:

Pharmacology : The foundational research area for this compound is its role as a local anesthetic. ontosight.aismolecule.com Studies in this domain focus on its mechanism of action, specifically its interaction with sodium channels to block nerve impulses. smolecule.com Comparative studies with other anesthetics like procaine and lidocaine (B1675312) help to characterize its specific properties. nih.gov

Synthetic Chemistry : this compound is a significant subject in the field of organic synthesis. It is often used as a model compound to test and refine new chemical reactions. smolecule.com Its synthesis has been accomplished through various modern techniques, including palladium-catalyzed C-O bond formation and aminocarbonylations, which are of broad interest for constructing pharmaceuticals. acs.orguj.ac.za

Medicinal Chemistry and Drug Design : In medicinal chemistry, the compound serves as a scaffold for designing novel molecules with potentially improved properties. drugdesign.org The synthesis of BCP-butoxycaine is a prime example, where the core structure of Butoxycaine is systematically altered to explore the effects of replacing aromatic rings with 3D bioisosteres. acs.orgnih.gov This research is crucial for developing next-generation therapeutic agents. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

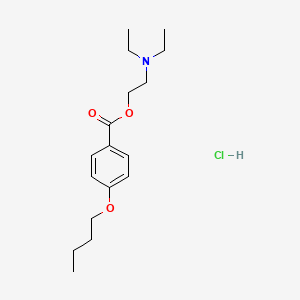

| IUPAC Name | 2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride nih.gov |

| CAS Number | 2350-32-5 nih.gov |

| Molecular Formula | C₁₇H₂₈ClNO₃ nih.gov |

| Molecular Weight | 329.9 g/mol drugfuture.comdrugfuture.com |

| Synonyms | Stadacaine, Butoxycaini Hydrochloridum drugfuture.comnih.gov |

| Class | Amino ester local anesthetic ontosight.ai |

Table 2: Detailed Research Findings on this compound

| Research Area | Finding | Significance |

|---|---|---|

| Synthetic Methodology | Synthesized via palladium-catalyzed alkoxycarbonylation of 4-bromo-N-(2-(diethylamino)ethyl)benzamide. acs.org | Demonstrates an efficient, modern method for C-O bond formation using a CO source, relevant for pharmaceutical manufacturing. acs.org |

| Bioisosterism | A BCP (bicyclo[1.1.1]pentyl) analog, BCP-butoxycaine, was successfully synthesized. acs.orgnih.gov | Highlights the use of Butoxycaine as a model for creating non-aromatic 3D bioisosteres to potentially enhance drug properties. nih.gov |

| Chemical Reactions | Serves as a model compound for studying esterification and hydrolysis reactions. | Its structure is useful for fundamental chemical studies on reaction kinetics and mechanisms. |

| Pharmacological Classification | Classified as a para-aminobenzoic acid ester local anesthetic. drugfuture.comdrugfuture.com | Places it within a well-established family of anesthetics, allowing for structural and functional comparisons with compounds like procaine. drugfuture.com |

Properties

IUPAC Name |

2-(diethylamino)ethyl 4-butoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-4-7-13-20-16-10-8-15(9-11-16)17(19)21-14-12-18(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGCCLGDBQIELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178065 | |

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2350-32-5 | |

| Record name | Benzoic acid, 4-butoxy-, 2-(diethylamino)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2350-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butoxycaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002350325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butoxycaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTOXYCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMC188I8JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Development of Butoxycaine Hydrochloride

Advanced Synthetic Routes for Butoxycaine (B1265669) Hydrochloride

The traditional synthesis of butoxycaine involves the Fischer esterification of 4-butoxybenzoic acid with 2-(diethylamino)ethanol, typically catalyzed by a strong acid like hydrochloric or sulfuric acid. smolecule.com While this method is straightforward, contemporary research has focused on developing more efficient, selective, and environmentally benign synthetic routes.

Modern synthetic strategies have increasingly employed transition metal catalysts to achieve milder reaction conditions and improved selectivity.

Palladium-Catalyzed Reactions: Palladium-catalyzed methodologies have emerged as a significant advancement in the synthesis of butoxycaine and related esters. smolecule.com These methods offer a versatile platform for the formation of the crucial ester linkage under controlled conditions. One notable approach involves the carbonylative coupling of aryl halides or triflates with 2-(diethylamino)ethanol in the presence of carbon monoxide and a palladium catalyst. This allows for the direct introduction of the carbonyl group and subsequent esterification in a single step, often with high yields and functional group tolerance.

Photocatalytic Synthesis: A novel and innovative approach involves the use of photocatalysis for the synthesis of butoxycaine. One documented method utilizes a photocatalytic carbon dioxide reduction system to generate carbon monoxide in situ, which then participates in a palladium-catalyzed carbonylative coupling reaction to form the butoxycaine molecule. This method is particularly noteworthy for its use of a renewable and abundant C1 source (CO2), aligning with the principles of sustainable chemistry.

| Catalytic Approach | Catalyst System | Key Features |

| Palladium-Catalyzed Carbonylative Coupling | Palladium complexes (e.g., Pd(PPh₃)₄) with a ligand | Milder reaction conditions, high selectivity, good functional group tolerance. |

| Photocatalytic CO₂ Reduction & Carbonylation | Combination of a photosensitizer and a palladium catalyst | Utilizes CO₂ as a renewable C1 source, operates under visible light. |

This table provides a summary of novel catalytic approaches in Butoxycaine Hydrochloride synthesis.

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. In the context of this compound production, these principles are being applied to various aspects of the synthesis.

Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of local anesthetics has demonstrated the feasibility of solvent-free reaction conditions. For instance, microwave-assisted organic synthesis (MAOS) has been successfully employed for the synthesis of procaine (B135), a structurally related local anesthetic, from benzocaine without the use of a solvent. researchgate.net This technique can significantly reduce reaction times and energy consumption. Similar solvent-free esterification reactions could be applied to the synthesis of butoxycaine, potentially using a recyclable solid acid catalyst.

Alternative Energy Sources: Microwave irradiation and ultrasound are being explored as alternative energy sources to conventional heating. nih.gov These methods can lead to faster reaction rates, higher yields, and cleaner reaction profiles by providing localized and efficient energy transfer. ijprdjournal.com The microwave-assisted synthesis of benzocaine, another related local anesthetic, highlights the potential of this technology to improve the efficiency of esterification reactions relevant to butoxycaine production. ijprdjournal.comindexcopernicus.com

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and potential for automation. nih.govthieme-connect.de The synthesis of active pharmaceutical ingredients in flow reactors can minimize the handling of hazardous reagents and allow for precise control over reaction parameters, leading to improved yields and purity. nih.gov While a specific flow synthesis for this compound is not widely documented, the successful application of flow chemistry to the synthesis of other hydrochloride salts of active pharmaceutical ingredients, such as bupropion hydrochloride, demonstrates its applicability. rsc.orgresearchgate.net

| Green Chemistry Principle | Application in Butoxycaine Synthesis | Potential Benefits |

| Solvent Reduction | Use of solvent-free conditions or greener solvents (e.g., water, ionic liquids). | Reduced environmental pollution, lower cost, improved safety. |

| Alternative Energy | Microwave irradiation or sonication. | Faster reaction times, increased yields, energy efficiency. |

| Process Intensification | Continuous flow chemistry. | Enhanced safety, better process control, scalability. |

| Catalysis | Use of recyclable heterogeneous catalysts. | Reduced waste, catalyst reuse, simplified purification. |

This table summarizes the application of green chemistry principles in the production of this compound.

Design and Synthesis of this compound Derivatives

The development of new local anesthetics often involves the synthesis of derivatives of existing drugs to improve their pharmacological properties, such as potency, duration of action, and safety profile.

The rational design of butoxycaine analogues is guided by the established structure-activity relationships (SAR) of local anesthetics. nih.gov The typical local anesthetic molecule consists of three components: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.

Altering the Intermediate Chain: The ester linkage in butoxycaine is susceptible to hydrolysis by plasma esterases, which contributes to its metabolism and relatively short duration of action. Replacing the ester group with a more stable amide linkage is a common strategy to produce longer-acting local anesthetics, as seen in the development of lidocaine (B1675312) from procaine.

Systematic modifications of the diethylamino and butoxy moieties of butoxycaine can lead to the discovery of new analogues with improved therapeutic profiles.

Structure Activity Relationship Sar Studies of Butoxycaine Hydrochloride and Its Analogues

Elucidation of Molecular Features Influencing Biological Activity

The primary mechanism of action for butoxycaine (B1265669) is the blockade of voltage-gated sodium channels within nerve membranes, which prevents the transmission of pain signals. smolecule.com The binding affinity of butoxycaine and its analogues to this receptor is highly dependent on specific structural attributes. Molecular modeling studies of local anesthetics binding to sodium channels suggest that these drugs interact with residues within the inner pore of the channel. nih.govresearchgate.net

Key interactions that are thought to influence binding affinity include:

The Aromatic Ring: The aromatic ring of butoxycaine, a p-butoxybenzoic acid ester, is crucial for its lipophilicity, which allows it to partition into the nerve membrane. The nature and position of substituents on this ring can significantly alter binding affinity. For instance, the butoxy group at the para position is a key feature of butoxycaine.

The Intermediate Chain: The ester linkage in butoxycaine is a critical component of its structure. The length and nature of the intermediate chain influence the molecule's spatial orientation within the binding site.

The Tertiary Amine: The diethylamino group at the end of the alkyl chain is ionizable. In its protonated, cationic form, it is believed to interact with specific amino acid residues within the sodium channel pore, contributing significantly to the blocking action. nih.gov

Structural modifications to these key areas can lead to predictable changes in receptor binding. For example, altering the length of the alkoxy group on the aromatic ring or the alkyl groups on the tertiary amine can impact the drug's fit within the binding pocket and, consequently, its affinity.

Table 1: Inferred Impact of Structural Modifications on Butoxycaine's Receptor Binding Affinity

| Molecular Modification | Predicted Effect on Receptor Binding Affinity | Rationale |

|---|---|---|

| Aromatic Ring | ||

| Alteration of the alkoxy chain length | May increase or decrease affinity | Optimal length required for hydrophobic interactions within the binding pocket. |

| Introduction of other substituents | Dependent on the nature and position of the substituent | Can affect electronic properties and steric fit. |

| Intermediate Chain | ||

| Change from ester to amide linkage | May increase stability and duration of binding | Amide bonds are generally more resistant to hydrolysis than ester bonds. |

| Modification of chain length | Could alter the positioning of the amine group | Proper orientation of the cationic amine is crucial for interaction with the receptor. |

| Tertiary Amine | ||

| Variation of alkyl substituents | Can influence steric hindrance and pKa | The size of the alkyl groups can affect access to the binding site, and pKa influences the concentration of the active cationic form. |

A general SAR for local anesthetics of the procaine (B135) class indicates the following correlations:

Lipophilicity: Increased lipophilicity, often achieved by adding or lengthening alkyl chains on the aromatic ring or the tertiary amine, generally leads to increased potency and a longer duration of action. However, excessive lipophilicity can lead to increased toxicity.

pKa: The pKa of the tertiary amine is a critical determinant of the onset of action. Local anesthetics must exist in both their charged and uncharged forms to be effective. The uncharged form allows the molecule to cross the nerve membrane, while the charged form is responsible for blocking the sodium channel from the inside. A pKa closer to the physiological pH results in a more rapid onset of action.

Ester Linkage: The ester linkage in butoxycaine makes it susceptible to hydrolysis by plasma esterases. This metabolic pathway is responsible for the relatively short duration of action of ester-type local anesthetics.

Systematic studies on procaine analogues have demonstrated that the nature of the substituents on the aromatic ring and the amine group can be fine-tuned to optimize anesthetic properties. mdpi.com For instance, the addition of the butoxy group in butoxycaine increases its lipid solubility compared to procaine, which contributes to its enhanced potency.

Advanced Spectroscopic and Computational Approaches in SAR

Modern drug discovery and development heavily rely on advanced analytical and computational techniques to gain deeper insights into SAR. These methods provide detailed information at the molecular level, facilitating the rational design of more effective and safer drugs.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. In the context of SAR for local anesthetics like butoxycaine, NMR can be employed in several ways. For instance, 2H NMR spectroscopy has been used to determine the location and orientation of local anesthetics, such as benzocaine and butamben, within phospholipid membranes. nih.gov

These studies have revealed that the aromatic rings of these molecules tend to locate near the glycerol backbone of the lipids, with their amino groups oriented towards the polar headgroup region and the alkyl chains extending into the hydrophobic core of the membrane. nih.gov This information is crucial for understanding how these drugs partition into the nerve membrane to reach their target site on the sodium channel. NMR can also be used to study the interaction of local anesthetics with model membrane systems and even with isolated ion channel proteins, providing valuable data on binding and conformational changes. nih.gov

Computational approaches, including molecular modeling and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable for predicting the biological activity of new chemical entities and for understanding the molecular basis of their action.

Molecular Modeling: Molecular docking simulations can be used to model the interaction of butoxycaine and its analogues with the voltage-gated sodium channel. nih.gov These models can predict the preferred binding poses of the ligands and identify the key amino acid residues involved in the interaction. nih.govresearchgate.netnih.gov This information is instrumental in designing new analogues with improved binding affinity and selectivity. For example, modeling can help in understanding how changes in the structure of the butoxycaine molecule, such as altering the length of the butoxy chain, might affect its fit within the binding site of the sodium channel.

QSAR: QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of butoxycaine analogues, a QSAR model could be developed to correlate physicochemical properties (such as lipophilicity, electronic properties, and steric parameters) with their anesthetic potency. Such models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis and testing of the most promising candidates. Studies on procaine analogues have successfully used QSAR to classify and predict their anesthetic potential. mdpi.com

Pharmacological Mechanisms and Cellular Interactions of Butoxycaine Hydrochloride

Elucidation of Molecular Mechanisms of Action

The principal mechanism of action for butoxycaine (B1265669) hydrochloride, like other local anesthetics, involves the blockade of voltage-gated sodium channels (VGSCs). These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the generation and propagation of action potentials in neurons and other excitable cells.

The primary molecular target for butoxycaine hydrochloride is the voltage-gated sodium channel. drugfuture.com The binding site for local anesthetics has been localized to the inner pore of the channel. drugfuture.com

Research on this class of drugs has identified key amino acid residues that are critical for binding. A phenylalanine residue located in the S6 transmembrane helix of domain IV is a crucial interaction point for many local anesthetic drugs. drugfuture.com The interaction between the drug molecule and this receptor site is state-dependent, a concept explained by the modulated receptor hypothesis. This hypothesis posits that local anesthetics have a higher affinity for the open and inactivated states of the sodium channel compared to the resting (closed) state. chemicalbook.com

This state-dependent binding results in a use-dependent and voltage-dependent blockade. drugfuture.com That is, the blocking effect is more pronounced in nerve fibers that are firing at a higher frequency, as more channels are cycling through the open and inactivated states, thereby exposing the high-affinity binding site more often. chemicalbook.com The mechanism of the blockade is thought to involve not only physical (steric) occlusion of the pore but also an electrostatic repulsion that impedes the passage of sodium ions. drugfuture.com

Specific research detailing the modulation of intracellular signaling pathways as a direct or indirect consequence of this compound's activity is not extensively available in the current scientific literature. The primary pharmacological effect is understood to be the direct blockade of ion channels rather than interaction with receptor systems that trigger complex downstream signaling cascades.

In Vitro Pharmacodynamic Profiling

The pharmacodynamic properties of local anesthetics like this compound are characterized using various in vitro methodologies to quantify their potency and mechanism of action at a cellular level.

The gold-standard cellular assay for assessing the pharmacological response of sodium channel blockers like this compound is patch-clamp electrophysiology. This technique allows for the direct measurement of the ionic currents flowing through VGSCs in the membrane of single cells.

Typically, these assays are conducted on cell lines (e.g., HEK-293 or CHO cells) that have been engineered to express a specific subtype of sodium channel (e.g., NaV1.5). nih.gov This allows for a detailed characterization of the drug's effect on the channel's gating kinetics, including activation and inactivation. nih.gov Using voltage-clamp protocols, researchers can construct concentration-response curves to determine key pharmacodynamic parameters such as the half-maximal inhibitory concentration (IC50).

Some local anesthetics are known to interact with enzymes, most notably cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). However, specific studies quantifying the inhibitory activity (e.g., IC50 values) of this compound on these or other enzyme systems are not available in the reviewed scientific literature. Therefore, a data table on its enzyme activity modulation cannot be provided.

Pharmacokinetics and Biotransformation of Butoxycaine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The ADME profile of an ester-type local anesthetic is characterized by its route of administration and its rapid hydrolysis in the plasma. derangedphysiology.comwfsahq.org When administered locally, a portion of the drug is absorbed into the systemic circulation. wfsahq.org The rate and extent of this absorption depend on several factors, including the vascularity of the administration site. nih.gov

Once in the bloodstream, the defining characteristic of ester-type local anesthetics is their rapid metabolism. derangedphysiology.com This biotransformation is primarily mediated by plasma esterases. elsevier.comnih.gov This rapid breakdown means the systemic half-life is generally very short, limiting broad distribution and accumulation. derangedphysiology.com A study on the related compound benoxinate found it was almost completely absorbed after oral administration and rapidly excreted in the urine, with 92.1% of the dose recovered within 9 hours, indicating efficient clearance. nih.gov The resulting metabolites are typically more water-soluble and are eliminated from the body via the kidneys. wfsahq.orgmedscape.com

The systemic bioavailability of a locally administered anesthetic like butoxycaine (B1265669) hydrochloride is influenced by factors that control its rate of absorption from the site of administration into the bloodstream. nih.gov Key modulators include:

Site of Administration: Highly vascular areas lead to more rapid and extensive systemic absorption compared to poorly perfused tissues. nih.gov

Vasoactive Properties: The inherent vasodilatory or vasoconstrictive properties of the anesthetic can influence its own absorption. nih.gov

Co-administration of Vasoconstrictors: The addition of agents like adrenaline (epinephrine) causes local vasoconstriction, which slows the rate of systemic absorption, thereby prolonging the local anesthetic effect and reducing the peak plasma concentration. nih.gov

Following systemic absorption, local anesthetics are distributed throughout the body. medscape.com Initial distribution is to organs with high blood flow, such as the lungs and kidneys, followed by redistribution to tissues with lower perfusion, like muscle and fat. medscape.com The extent of distribution is also influenced by the degree of plasma protein binding. wfsahq.org

Metabolic Pathways and Enzymatic Biotransformation

The biotransformation of butoxycaine hydrochloride, as an ester-type local anesthetic, is expected to proceed via a well-established two-phase metabolic process.

Phase I Reaction: The primary and most significant metabolic step is the hydrolysis of the ester linkage. derangedphysiology.comnih.gov This reaction cleaves the molecule into two main fragments: an aromatic acid and an amino alcohol. For butoxycaine, this would yield 4-butoxybenzoic acid and 2-(diethylamino)ethanol. This initial step is extremely rapid and effectively inactivates the compound. derangedphysiology.com Studies on the analogous compound benoxinate confirm that the ester portion is metabolized much more rapidly than the O-butyl side chain. nih.gov

Phase II Reaction: Following hydrolysis, the primary metabolite (4-butoxybenzoic acid) undergoes conjugation. This process involves attaching an endogenous molecule, such as glucuronic acid, to the metabolite, which significantly increases its water solubility and facilitates its efficient elimination in the urine. nih.gov

The table below outlines the proposed primary metabolites of this compound.

| Metabolite Name | Metabolic Pathway | Resulting Compound |

|---|---|---|

| Primary Metabolite 1 | Ester Hydrolysis | 4-butoxybenzoic acid |

| Primary Metabolite 2 | Ester Hydrolysis | 2-(diethylamino)ethanol |

| Secondary Metabolite | Glucuronidation (Conjugation) | 4-butoxybenzoic acid glucuronide |

The Cytochrome P450 (CYP) enzyme system, located predominantly in the liver, is a major pathway for Phase I metabolism of a vast number of drugs. mdpi.commdpi.com However, for ester-type local anesthetics, the role of CYP enzymes is considered minor in the initial, clinically relevant detoxification pathway. derangedphysiology.comnih.gov The primary metabolic route is the rapid hydrolysis by esterases in the plasma and liver, which occurs much faster than CYP-mediated oxidation. derangedphysiology.comnih.gov

While CYPs are not central to the initial inactivation, they may be involved in the secondary metabolism of the metabolites formed after hydrolysis. For instance, the aromatic ring of the 4-butoxybenzoic acid metabolite could potentially undergo hydroxylation catalyzed by CYP enzymes. This is supported by findings for benoxinate, where hydroxylated metabolites (3-hydroxy-4-aminobenzoic acid and 3-hydroxy-4-acetylaminobenzoic acid) were identified in urine, suggesting secondary oxidative metabolism. nih.gov

Uridine 5′-diphospho-glucuronosyltransferases (UGTs) are a family of Phase II enzymes that play a critical role in the conjugation of drugs and their metabolites. nih.gov This process, known as glucuronidation, attaches glucuronic acid to the substrate, making it more polar and readily excretable. Strong evidence from the metabolism of benoxinate shows that its primary hydrolyzed metabolite, 3-butoxy-4-aminobenzoic acid, is primarily excreted as a glucuronide conjugate, accounting for 70-90% of the dose. nih.gov Given the structural similarity, it is highly probable that the 4-butoxybenzoic acid metabolite of butoxycaine is also a substrate for UGT enzymes and is extensively conjugated before renal elimination.

The most critical enzymes in the biotransformation of this compound, aside from the UGTs involved in conjugation, are the esterases responsible for the initial hydrolysis. wfsahq.orgnih.gov

Plasma Pseudocholinesterase (Butyrylcholinesterase): This enzyme, present in the bloodstream, is responsible for the rapid hydrolysis of many ester-type drugs, including local anesthetics like procaine (B135) and chloroprocaine. nih.govelsevier.comdroracle.ai Research on benoxinate has confirmed that it is metabolized by human pseudocholinesterase (PChE). nih.gov This enzymatic action is the reason for the very short plasma half-life of these compounds. derangedphysiology.com

The table below summarizes the key enzymes involved in the biotransformation of this compound.

| Enzyme Family | Specific Enzyme(s) | Metabolic Role | Phase |

|---|---|---|---|

| Esterases | Pseudocholinesterase (Butyrylcholinesterase), Liver Carboxylesterases | Rapid hydrolysis of the parent drug's ester bond. | Phase I |

| Transferases | Uridine 5′-diphospho-glucuronosyltransferases (UGTs) | Conjugation (glucuronidation) of the 4-butoxybenzoic acid metabolite. | Phase II |

| Oxidoreductases | Cytochrome P450 (CYP) Enzymes (potential) | Possible secondary hydroxylation of metabolites. | Phase I (Secondary) |

Drug-Drug Interaction (DDI) Mechanisms

The potential for a drug to alter the effects of another is a critical aspect of pharmacology. These interactions often occur during metabolism, where one drug can affect the enzymes responsible for breaking down another, or during transport, where competition for cellular uptake or efflux transporters can alter a drug's concentration at its site of action.

Enzyme Inhibition and Induction Potentials

Drug metabolism is primarily carried out by families of enzymes, most notably the Cytochrome P450 (CYP450) system. Drugs can act as inhibitors, blocking the metabolic activity of these enzymes, or as inducers, increasing their production. Inhibition can lead to dangerously high levels of a co-administered drug, while induction can reduce its efficacy by speeding up its elimination.

Currently, there is a lack of specific published research investigating the potential of this compound to act as either an inhibitor or an inducer of key drug-metabolizing enzymes like the various isoforms of Cytochrome P450. Without in vitro or in vivo studies, it is not possible to definitively state which enzymes, if any, are affected by this compound, nor the clinical significance of such potential interactions.

Table 1: Hypothetical Data on this compound Enzyme Interaction Potential (Illustrative Only)

| Enzyme Family | Potential Interaction | Implication |

|---|---|---|

| Cytochrome P450 | Unknown | The effect of this compound on the metabolism of other drugs that are substrates for CYP enzymes has not been characterized. |

| Other Enzymes | Unknown | Interactions with other metabolic enzyme systems have not been documented in available literature. |

Note: This table is for illustrative purposes only, as specific data for this compound is not available.

Drug Transporter Interactions and Their Pharmacokinetic Impact

Drug transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Organic Anion Transporting Polypeptides (OATPs), are proteins that facilitate the movement of drugs across cell membranes. nih.govmdpi.com Interaction with these transporters can significantly impact a drug's absorption, distribution, and excretion. nih.govmdpi.com For instance, inhibition of an efflux transporter like P-gp in the gut wall can lead to increased absorption and higher plasma concentrations of a co-administered drug. tg.org.au

Similar to the data on enzyme interactions, specific studies detailing the interaction of this compound with key drug transporters are not found in the surveyed scientific literature. Therefore, its potential to be a substrate, inhibitor, or inducer of transporters like P-gp, BCRP, or OATPs remains uncharacterized. Without this information, predictions about its pharmacokinetic interactions with other drugs that are known substrates for these transporters cannot be made.

Table 2: Potential for this compound Interaction with Major Drug Transporters (Undetermined)

| Transporter | Location | Potential Role of Butoxycaine HCl | Pharmacokinetic Consequence |

|---|---|---|---|

| P-glycoprotein (P-gp) | Intestine, Blood-Brain Barrier, Kidney, Liver | Unknown | The effect on the absorption, distribution, and excretion of other P-gp substrates is not known. |

| BCRP | Intestine, Liver, Blood-Brain Barrier | Unknown | The impact on the disposition of co-administered BCRP substrates has not been studied. |

| OATPs | Liver, Kidney, Intestine | Unknown | The potential to alter the uptake of other drugs that are OATP substrates is uncharacterized. |

Note: This table highlights the lack of available data regarding this compound's interaction with these critical drug transporters.

Toxicological Investigations of Butoxycaine Hydrochloride

Preclinical Toxicity Assessment

A cornerstone of drug development, preclinical toxicity assessment aims to identify potential hazards associated with a new chemical entity before human trials. This process involves a battery of tests, including in vitro and in vivo studies, to characterize the substance's inherent toxicity.

In Vitro Cytotoxicity and Genotoxicity Studies

In vitro studies are crucial for evaluating the effects of a substance on cells grown in a controlled laboratory environment. Cytotoxicity assays measure the degree to which an agent is toxic to cells, while genotoxicity studies assess its potential to damage genetic material (DNA).

Despite a comprehensive search of scientific literature, no specific data from in vitro cytotoxicity or genotoxicity studies, such as the Ames test or chromosome aberration assays, for butoxycaine (B1265669) hydrochloride were found. Therefore, its potential to induce cellular toxicity or genetic mutations remains uncharacterized in the public domain.

Acute Toxicity Studies in Animal Models

Acute toxicity studies are designed to determine the adverse effects of a substance after a single, short-term exposure. A key parameter derived from these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test animal population.

For butoxycaine, an acute oral LD50 value has been reported in mice. This provides a quantitative measure of its short-term lethal potential following oral administration in this animal model.

| Test Substance | Animal Model | Route of Administration | LD50 Value |

|---|---|---|---|

| Butoxycaine | Mouse | Oral | 292 mg/kg |

Mechanistic Toxicology: Identifying Pathways of Adverse Effects

Mechanistic toxicology endeavors to elucidate the biochemical and molecular pathways through which a substance exerts its toxic effects. Understanding these mechanisms is vital for predicting and mitigating potential adverse reactions in humans.

There is currently no available research detailing the specific mechanistic pathways of toxicity for butoxycaine hydrochloride. Investigations into its interaction with cellular targets and the subsequent cascade of events leading to adverse outcomes have not been reported in the accessible scientific literature.

Organ-Specific Toxicity Research

Organ-specific toxicity studies focus on the adverse effects of a substance on particular organs. The liver (hepatotoxicity) and kidneys (nephrotoxicity) are of primary concern due to their central roles in drug metabolism and excretion.

Hepatotoxicity Mechanisms

Hepatotoxicity refers to liver damage induced by a chemical substance. Mechanisms of drug-induced liver injury are varied and can involve direct cellular damage, metabolic activation to toxic byproducts, or immune-mediated responses.

A thorough review of published studies revealed no specific research investigating the potential hepatotoxicity of this compound or its underlying mechanisms.

Nephrotoxicity Pathways

Nephrotoxicity pertains to the adverse effects of chemicals on the kidneys. The kidneys are susceptible to damage from toxic substances due to their high blood flow and role in concentrating and eliminating waste products.

Similar to hepatotoxicity, there is a lack of specific data on the nephrotoxic potential of this compound. The pathways through which it might affect renal function have not been elucidated in the available scientific literature.

Advanced Analytical Methodologies for Butoxycaine Hydrochloride Research

Chromatographic Techniques for Purity and Quantification

Chromatography is an essential technique for separating complex mixtures, making it indispensable for the analysis of pharmaceutical compounds. By separating Butoxycaine (B1265669) hydrochloride from impurities, excipients, and metabolites, these methods allow for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quality control of Butoxycaine hydrochloride. The development of a robust HPLC method involves the systematic optimization of chromatographic conditions to achieve a desired separation. For a compound like this compound, a reversed-phase (RP-HPLC) method is typically employed.

Method development focuses on selecting an appropriate stationary phase (e.g., a C18 column), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detection wavelength. The pH of the buffer is critical for controlling the retention of the amine-containing Butoxycaine molecule. Validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. researchgate.netijrrjournal.com This process verifies the method's linearity, precision, accuracy, specificity, and robustness. ijrrjournal.comnih.gov

Key HPLC Validation Parameters

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2% |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery within 98-102% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Analyte peak is well-resolved from impurity and excipient peaks. |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns packed with smaller sub-2 µm particles. This technology offers higher resolution, increased sensitivity, and dramatically reduced analysis times. ijnrd.org For this compound, UPLC is particularly advantageous for high-throughput screening and for resolving complex impurity profiles.

The higher efficiency of UPLC columns leads to sharper and narrower peaks, which improves the detection and quantification of trace-level impurities. ijnrd.org A UPLC method coupled with mass spectrometry (UPLC-MS) is a powerful tool for the simultaneous quantification of Butoxycaine and its metabolites in biological matrices, offering high selectivity and sensitivity with run times often under 3 minutes. phmethods.net

Gas Chromatography–Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography–Mass Spectrometry (GC-MS) is a highly effective technique for identifying volatile and semi-volatile compounds. While this compound itself is non-volatile, its metabolites can be analyzed by GC-MS after a chemical derivatization step. nih.gov Derivatization, such as silylation, converts polar functional groups (e.g., hydroxyls, amines) into less polar, more volatile derivatives suitable for gas chromatography. journal-imab-bg.orgresearchgate.net

In a typical workflow, metabolites are first extracted from a biological matrix (e.g., plasma or urine) using solid-phase extraction (SPE). journal-imab-bg.orgresearchgate.net After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which acts as a detector, providing mass spectra that serve as molecular fingerprints for identification. journal-imab-bg.org This allows for the comprehensive profiling of metabolites formed through pathways such as hydrolysis of the ester group or modification of the butyl side chain.

Spectroscopic and Mass Spectrometric Characterization

While chromatography separates components, spectroscopy and mass spectrometry are used to elucidate their structures and confirm their identities.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Metabolites and Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. ijnrd.org It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound research, 1H NMR and 13C NMR would be used to confirm the structure of the parent drug and identify its degradation products or metabolites.

When an unknown impurity or metabolite is isolated, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. These experiments reveal proton-proton and proton-carbon correlations within the molecule, allowing chemists to piece together its structure without needing a reference standard. This is crucial for characterizing novel degradants that may form during stability studies.

Mass Spectrometry (MS) for Impurity Profiling and Quantitative Analysis

Mass Spectrometry (MS) is a versatile and highly sensitive analytical technique used for both identifying and quantifying chemical compounds. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone of modern pharmaceutical analysis. ijnrd.orgbiomedres.us

For impurity profiling, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements of both the parent drug and any related substances. nih.gov This data can be used to determine the elemental composition of an unknown impurity, offering significant clues to its identity. ijnrd.org

For quantitative analysis, tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, is the method of choice. phmethods.netnih.gov In this setup, a specific precursor ion (e.g., the protonated Butoxycaine molecule) is selected, fragmented, and a specific product ion is monitored. This technique, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, making it ideal for quantifying low levels of Butoxycaine and its metabolites in complex biological fluids. phmethods.net

Hypothetical MS/MS Transitions for Butoxycaine Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |

|---|---|---|---|

| Butoxycaine | 307.2 | 162.1 | Quantification |

| Butoxycaine | 307.2 | 86.1 | Confirmation |

| Potential Impurity (e.g., Hydrolysis Product) | 222.1 | 120.1 | Impurity Monitoring |

Method Validation and Quality Assurance in this compound Analysis

Detailed, compound-specific data is required to report on method validation and quality assurance. This involves experimental studies that establish and document the performance characteristics of a specific analytical procedure. Without published studies on this compound, providing information on this topic would be speculative.

Specificity, Linearity, Accuracy, and Precision Parameters

The parameters of specificity, linearity, accuracy, and precision are determined through rigorous laboratory testing of an analytical method for a particular compound. Specificity ensures the method can assess the analyte unequivocally in the presence of other components. Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. Accuracy measures the closeness of test results to the true value, and precision reflects the degree of agreement among individual tests. No published data for these parameters for this compound could be located.

Development of Stability-Indicating Methods for Research Compounds

A stability-indicating method is an analytical procedure that can distinguish the intact active ingredient from its potential degradation products. Developing such a method involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light (forced degradation studies). The subsequent analytical method must then be able to resolve and quantify the active compound without interference from any degradants formed. No literature detailing forced degradation studies or the development of a stability-indicating method for this compound was found.

Computational and Systems Biology Approaches in Butoxycaine Hydrochloride Research

In Silico Prediction of Pharmacological and Toxicological Profiles

In silico prediction involves using computer models to forecast a compound's properties, including its therapeutic effects and potential for toxicity. These predictive models are built on vast datasets of known chemical structures and their corresponding biological activities. drugdesign.orggoogle.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. e-bookshelf.de This method is crucial for understanding the interaction between a drug and its biological target at a molecular level.

In the context of Butoxycaine (B1265669) hydrochloride, a local anesthetic, the primary targets are voltage-gated sodium channels. A hypothetical molecular docking study would involve:

Target Identification: Using a high-resolution 3D crystal structure of a relevant sodium channel subtype.

Ligand Preparation: Creating a 3D model of the Butoxycaine molecule.

Docking Simulation: Employing software like AutoDock to place the Butoxycaine molecule into the binding site of the sodium channel. e-bookshelf.degoogle.com The simulation calculates the binding energy for various poses, with lower energy values suggesting a more favorable interaction. google.com

Binding Site Analysis: Analyzing the optimal docked pose to identify key interactions, such as hydrogen bonds or hydrophobic interactions, between Butoxycaine and specific amino acid residues within the channel's binding pocket. e-bookshelf.de

Such studies could elucidate the precise mechanism of action, explain differences in potency and selectivity compared to other local anesthetics, and guide the design of new analogues with improved properties. However, specific molecular docking analyses for Butoxycaine hydrochloride are not prominently featured in the reviewed scientific literature.

ADMET prediction models are computational tools that estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. acs.orgacs.org Predicting these properties early in the drug discovery process is essential to avoid failures in later stages. acs.org Various software platforms, such as ADMET Predictor®, utilize machine learning and quantitative structure-activity relationship (QSAR) models to make these predictions based on a molecule's chemical structure. dokumen.pubgoogle.comresearchgate.net

For this compound, ADMET models could predict several key parameters:

| ADMET Property | Predicted Parameter |

| Absorption | Gastrointestinal absorption, oral bioavailability, and permeability across the blood-brain barrier. |

| Distribution | Plasma protein binding, volume of distribution. |

| Metabolism | Identification of likely metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved. |

| Excretion | Prediction of renal clearance and half-life. drugdesign.org |

| Toxicity | Endpoints such as hepatotoxicity, cardiotoxicity, mutagenicity, and carcinogenicity. google.com Acute oral toxicity (LD50) is another common prediction. google.com |

Systems Pharmacology Integration for Understanding Complex Interactions

Systems pharmacology aims to understand how drugs affect the body as a whole by integrating data across multiple biological scales. scribd.com It moves beyond the "one drug, one target" paradigm to explore the complex networks of interactions that a drug can influence.

Network analysis is a core component of systems pharmacology that models the relationships between various biological entities like drugs, genes, proteins, and diseases. scribd.com By constructing and analyzing these networks, researchers can identify not only the primary target of a drug but also its off-target interactions, which can be responsible for both therapeutic effects and adverse reactions. acs.org

A systems pharmacology approach for this compound could involve:

Building a Drug-Target Network: Identifying known and predicted protein targets of Butoxycaine.

Pathway Mapping: Placing these targets within the context of larger biological pathways (e.g., nerve impulse transmission, inflammatory pathways).

Network Analysis: Using computational algorithms to analyze the network topology to find key nodes (hub proteins) and modules that are significantly affected by the drug. acs.org

This type of analysis could help predict polypharmacological effects (the ability of a drug to act on multiple targets) and understand the broader physiological impact of sodium channel blockade. Currently, dedicated network pharmacology studies focusing on this compound have not been identified in the available literature.

Multi-omics involves the integration of data from different "-omic" fields, such as genomics (DNA), transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites). acs.org This holistic approach provides a comprehensive view of a drug's effect on cellular and physiological processes.

In research on this compound, a multi-omics strategy could be applied hypothetically. For instance, neuronal cells could be treated with the compound, followed by the collection of multi-omics data. The integration of this data could reveal:

Transcriptomic Changes: Alterations in gene expression related to ion channel subunits, cellular stress, or inflammatory responses.

Proteomic Shifts: Changes in the abundance of proteins involved in signaling pathways affected by nerve blockade.

Metabolomic Fingerprints: Variations in metabolite concentrations that reflect changes in cellular energy metabolism or neurotransmitter synthesis.

By integrating these datasets, researchers could build a detailed model of the cellular response to this compound, potentially uncovering novel mechanisms of action or biomarkers for its effects. acs.org The application of multi-omics data integration specifically for this compound research remains a prospective area for future investigation.

Future Directions and Emerging Research Avenues for Butoxycaine Hydrochloride

Exploration of Novel Therapeutic Applications based on Mechanistic Insights

A deeper understanding of the molecular interactions of Butoxycaine (B1265669) hydrochloride could pave the way for novel therapeutic applications beyond its established role as a local anesthetic. Its primary mechanism of action, the blockade of sodium channels, is a key area of interest. smolecule.com However, research into its effects on other ion channels or cellular receptors could reveal new therapeutic targets.

The investigation into new anesthetic formulations and drug delivery systems for Butoxycaine is a promising area of pharmaceutical development. smolecule.com Future research could focus on creating formulations with controlled-release properties, enhancing its duration of action and reducing the potential for systemic toxicity. Moreover, exploring its potential anti-inflammatory or neuroprotective properties, which may be linked to its primary mechanism or other off-target effects, could open up new therapeutic avenues.

| Potential Therapeutic Area | Mechanistic Rationale | Research Focus |

| Chronic Pain Management | Modulation of sodium channel subtypes involved in chronic pain signaling. | Developing long-acting formulations and investigating efficacy in neuropathic pain models. |

| Anti-arrhythmic Agent | Potential interaction with cardiac sodium channels. | Investigating the electrophysiological effects on cardiac cells and tissues. |

| Neuroprotection | Attenuation of excitotoxicity by blocking sodium influx in neurons. | Studying its effects in models of ischemic stroke or neurodegenerative diseases. |

| Anti-inflammatory Effects | Possible modulation of inflammatory pathways secondary to ion channel blockade. | Exploring its impact on inflammatory mediator release and immune cell function. |

Development of Advanced Research Models for Pharmacological and Toxicological Studies

To thoroughly investigate the potential of Butoxycaine hydrochloride, the development and application of advanced research models are essential. These models can provide more accurate predictions of its effects in humans and help to elucidate its pharmacological and toxicological profiles.

In vitro models offer a high-throughput and cost-effective way to screen for activity and toxicity. The use of human cell lines, such as Caco-2 cell monolayers, can be employed to study drug absorption and transport. nih.gov Furthermore, advanced cell culture systems, including three-dimensional (3D) cell cultures and organ-on-a-chip technology, can provide more physiologically relevant data on its efficacy and safety.

Computational models , particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activity and toxicity of chemical compounds. marquette.edumdpi.com These models use the chemical structure of a molecule to predict its properties, which can help in the early stages of drug development to identify potential risks and to optimize the molecular structure for better efficacy and safety. marquette.edumdpi.com For toxicological assessment, computational models can predict outcomes such as mutagenicity. toxicology.org

| Model Type | Application in this compound Research | Examples of Methodologies |

| In Vitro Models | Assessment of absorption, metabolism, and cytotoxicity. | Caco-2 cell permeability assays, primary hepatocyte cultures, 3D organoid models. nih.gov |

| Computational Models | Prediction of toxicity, pharmacokinetic properties, and potential off-target effects. | QSAR modeling, physiologically based pharmacokinetic (PBPK) modeling, molecular docking. nih.govmarquette.edumdpi.com |

| Ex Vivo Models | Evaluation of anesthetic potency and duration of action in isolated tissues. | Isolated nerve preparations, skin flap models. |

| In Vivo Models | Assessment of efficacy and systemic toxicity in a whole-organism context. | Animal models of pain, cardiovascular safety pharmacology studies. |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. ekb.egpkheartjournal.com These technologies can be applied to this compound research to accelerate the discovery of new applications, optimize formulations, and predict its biological activities. ekb.egpkheartjournal.com

Predictive modeling using AI can forecast the bioactivity and potential toxicity of this compound and its derivatives. nih.govbiorxiv.org By training ML models on existing data, it is possible to predict how structural modifications to the molecule will affect its interaction with biological targets. nih.govbiorxiv.org This can significantly speed up the process of identifying new lead compounds with improved therapeutic profiles. nih.govbiorxiv.org

| AI/ML Application | Potential Impact on this compound Research |

| Drug Repurposing | Identification of new therapeutic indications by screening against large biological datasets. |

| Formulation Optimization | Design of novel delivery systems with enhanced efficacy and patient compliance. merckgroup.comresearchgate.net |

| Bioactivity Prediction | Virtual screening of chemical libraries to identify new compounds with desired biological activities. nih.govbiorxiv.orgscribd.com |

| Toxicity Prediction | Early identification of potential adverse effects, reducing the risk of late-stage failures in drug development. frontiersin.org |

Addressing Unexplored Biological Activities and Interaction Mechanisms

A comprehensive understanding of a drug's biological profile requires the investigation of its unexplored activities and interaction mechanisms. For this compound, this includes identifying potential off-target effects and understanding its metabolic pathways and potential for drug-drug interactions.

Off-target effects can be responsible for both therapeutic benefits and adverse effects. nih.gov A systematic screening of this compound against a broad panel of receptors, enzymes, and ion channels could reveal previously unknown biological activities. This could lead to the discovery of new therapeutic applications or provide a better understanding of its side-effect profile.

Drug interaction studies are crucial for ensuring patient safety. Investigating the metabolism of this compound, including the specific enzymes involved, can help to predict potential pharmacokinetic interactions with other drugs. mghcme.org Additionally, studying its potential to induce or inhibit drug-metabolizing enzymes is essential for preventing adverse drug events when it is co-administered with other medications. mghcme.org

| Research Area | Methodology | Potential Outcomes |

| Off-Target Screening | High-throughput screening against a panel of biological targets. | Identification of novel mechanisms of action and potential new therapeutic uses. |

| Metabolism Studies | In vitro and in vivo studies to identify metabolic pathways and key enzymes. | Understanding of drug clearance and potential for pharmacokinetic interactions. |

| Drug-Drug Interaction Studies | Co-administration studies with commonly used medications. | Guidelines for safe and effective use in combination with other drugs. |

| Pharmacodynamic Interaction Studies | Investigating the combined effects with drugs acting on similar or related pathways. | Elucidation of synergistic or antagonistic effects. mghcme.org |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.